3-(Acetyloxy)-4-formylphenyl acetate

CAS No.:

Cat. No.: VC14423357

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O5 |

|---|---|

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | (3-acetyloxy-4-formylphenyl) acetate |

| Standard InChI | InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)11(5-10)16-8(2)14/h3-6H,1-2H3 |

| Standard InChI Key | CMOYCZQBKLDPNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)C=O)OC(=O)C |

Introduction

Chemical Structure and Nomenclature

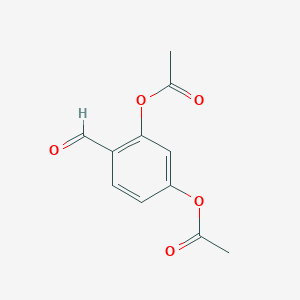

3-(Acetyloxy)-4-formylphenyl acetate (IUPAC: (3-acetyloxy-4-formylphenyl) acetate) features a benzene ring substituted with an acetyloxy group (–OAc) at position 3 and a formyl group (–CHO) at position 4, with an additional acetate ester at the phenolic oxygen (Fig. 1). Its molecular formula is C₁₁H₁₀O₅, and its theoretical molecular weight is 222.19 g/mol.

Key Structural Features:

-

Aromatic Core: The benzene ring provides stability and directs electrophilic substitution reactions.

-

Electron-Withdrawing Groups: The formyl (–CHO) and acetyloxy (–OAc) groups deactivate the ring, favoring meta/para substitution patterns in further reactions .

-

Ester Functionality: The acetate group enhances solubility in organic solvents and influences hydrolytic stability.

Comparison with Analogues:

Synthesis and Production

While no explicit synthesis routes for 3-(acetyloxy)-4-formylphenyl acetate are reported, plausible methods can be extrapolated from analogous compounds:

Acetylation of 3-Hydroxy-4-formylphenol

A two-step process involving:

-

Formylation: Introduction of the –CHO group via Vilsmeier-Haack reaction on 3-hydroxyacetophenone.

-

Acetylation: Protection of the phenolic –OH and existing –OH groups using acetic anhydride under basic conditions (e.g., pyridine) .

Reaction Scheme:

Industrial Considerations

-

Continuous Flow Reactors: Improve yield and safety by minimizing side reactions.

-

Catalytic Systems: Acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) may optimize esterification .

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

Oxidation and Reduction

-

Formyl Group:

-

Acetate Esters: Resist mild oxidizing agents but hydrolyze under acidic/basic conditions.

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes substitution with strong nucleophiles (e.g., amines):

Applications and Research Frontiers

Pharmaceutical Intermediates

-

Antimicrobial Agents: Analogues like 4-acetoxybenzaldehyde show inhibitory effects against Staphylococcus aureus.

-

Prodrug Design: Ester groups enhance membrane permeability, enabling targeted drug delivery .

Polymer Chemistry

-

Polymer Backbones: Incorporation into polyesters or polyamides via condensation polymerization .

-

Crosslinking Agents: Formaldehyde release upon hydrolysis enables resin curing.

Flavor and Fragrance Industry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume